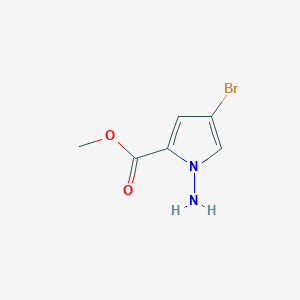

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

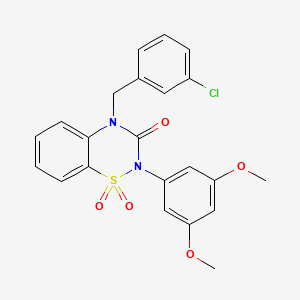

“Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is also known by other names such as “1-Amino-4-bromo-1H-pyrrole-2-carboxylate de méthyle” in French, “1H-Pyrrole-2-carboxylic acid, 1-amino-4-bromo-, methyl ester” as per ACD/Index Name, and “Methyl-1-amino-4-brom-1H-pyrrol-2-carboxylat” in German .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 219.036 Da and the monoisotopic mass is 217.969086 Da .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis Strategies

Azirine and Isoxazole Strategies for Amino Pyrrole Derivatives : Research has developed methods for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using azirine and isoxazole strategies. These strategies involve the transformation of trifluoromethyl-substituted aminopyrroles, demonstrating the versatility of pyrrole derivatives in synthesizing compounds with potential therapeutic interest (Khlebnikov et al., 2018); (Galenko et al., 2019).

Metal/Organo Relay Catalysis : A one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates has been developed using metal/organo relay catalysis. This method allows for the introduction of substituents at the pyrrole nitrogen, showcasing the adaptability of pyrrole derivatives in organic synthesis (Galenko et al., 2015).

Medicinal Chemistry Applications

Scaffolds for Heterocycles : Methyl 3-amino-4-(het)aryl-1H-pyrrole-2-carboxylates serve as scaffolds for the synthesis of nitrogen heterocycles with therapeutic potential, highlighting their importance in drug design and discovery (Rochais et al., 2004).

Antitumor and Antimicrobial Agents : Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution have been synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating the potential of pyrrole derivatives in developing new antitumor agents. Additionally, some pyrrole derivatives have shown significant antimicrobial activities, further underlining their relevance in medicinal chemistry (Liu et al., 2006); (Hublikar et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

methyl 1-amino-4-bromopyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-6(10)5-2-4(7)3-9(5)8/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXDDRPCBGQPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)

![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)

![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)

![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2474733.png)